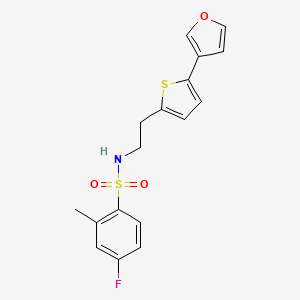

4-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide

Description

4-Fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a 4-fluoro-2-methylbenzene core linked via an ethyl-thiophene-furan substituent to the sulfonamide nitrogen. The compound’s design leverages the thiophene and furan rings for enhanced lipophilicity and target binding, while the fluorine atom improves metabolic stability .

Properties

IUPAC Name |

4-fluoro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3S2/c1-12-10-14(18)2-5-17(12)24(20,21)19-8-6-15-3-4-16(23-15)13-7-9-22-11-13/h2-5,7,9-11,19H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYLSJZOPKXPLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specialized catalysts, solvents, and reaction conditions tailored to large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The sulfonamide group can be reduced to amine under reducing conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the sulfonamide group may produce the corresponding amine.

Scientific Research Applications

4-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The furan and thiophene rings may also contribute to the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-Containing Sulfonamides and Carboxamides

Several analogs with thiophene and sulfonamide/carboxamide groups have been reported:

- N-[2-[5-(Methylthio)Thiophen-2-yl]-2-Oxoethyl] Piperazinylquinolone Derivatives: These compounds exhibit antibacterial activity against Gram-positive bacteria, with MIC values as low as 0.5 µg/mL .

- 5-(2-Chlorophenyl)-N-[2-(4-Methoxyphenyl)Ethyl]Furan-2-Carboxamide : This carboxamide derivative () shares a furan-thiophene-ethyl backbone but lacks the sulfonamide group. Sulfonamides generally exhibit better metabolic stability than carboxamides, suggesting the target compound may have improved pharmacokinetics .

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Reported Activity |

|---|---|---|---|

| Target Compound | Benzenesulfonamide | 4-Fluoro, 2-methyl, thiophene-furan | Hypothesized antimicrobial |

| N-[2-(5-(Methylthio)Thiophen-2-yl)Ethyl] | Quinolone | Piperazine, methylthio-thiophene | MIC = 0.5 µg/mL (S. aureus) |

| 5-(2-Chlorophenyl)Furan-2-Carboxamide | Carboxamide | Chlorophenyl, methoxyphenyl-ethyl | Not reported |

Sulfonamide Derivatives with Heterocyclic Moieties

- N-[4-(4-Fluoro-Phenyl)-5-Formyl-6-Isopropyl-Pyrimidin-2-yl]-N-Methyl-Methanesulfonamide : This pyrimidine-based sulfonamide () shares a fluoro-phenyl group but lacks the thiophene-furan system. Its activity is uncharacterized, but the isopropyl and formyl groups suggest steric and electronic differences compared to the target compound .

- N-(Methylsulfonyl)-2-Nitrobenzamide Derivatives : These compounds () feature trifluoromethyl and nitro groups, which enhance electrophilicity and target binding. The target compound’s furan-thiophene system may offer unique π-π stacking interactions absent in these analogs .

Biological Activity

4-Fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is , with a molecular weight of approximately 381.44 g/mol. The compound features a sulfonamide group, which is known for its biological significance in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C17H16FNO4S2 |

| Molecular Weight | 381.44 g/mol |

| CAS Number | 2034239-47-7 |

| Melting Point | Not Available |

| Density | Not Available |

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide have shown efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial activity of related sulfonamides, it was found that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating a promising antibacterial profile .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. Research has demonstrated that sulfonamides can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6.

Data Table: Anti-inflammatory Effects

| Compound | IC50 (µM) | Target Inflammatory Marker |

|---|---|---|

| 4-Fluoro-N-(...) | 15 | TNF-alpha |

| Related Sulfonamide A | 20 | IL-6 |

| Related Sulfonamide B | 25 | IL-1β |

Anticancer Activity

Emerging evidence suggests that sulfonamide derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell survival.

Case Study: Anticancer Mechanism

A study focused on the effects of similar compounds on breast cancer cell lines revealed that treatment with these sulfonamides led to increased apoptosis rates and decreased cell viability. The IC50 values for cell proliferation inhibition were noted at concentrations as low as 10 µM .

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including halogenation, cyclization, and sulfonamide coupling. A common strategy is:

Halogenation : Introduce the 4-fluoro and 2-methyl groups onto the benzene ring via electrophilic aromatic substitution (e.g., using fluorinating agents like DAST or Selectfluor).

Thiophene-Furan Assembly : Construct the 5-(furan-3-yl)thiophene moiety through cross-coupling reactions (e.g., Suzuki-Miyaura coupling between furan-3-yl boronic acid and bromothiophene derivatives) .

Sulfonamide Formation : React the sulfonyl chloride intermediate with the ethylamine-substituted thiophene-furan derivative under basic conditions (e.g., pyridine or triethylamine as a catalyst).

Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0–60°C for cyclization steps) and solvent polarity (e.g., DMF for polar intermediates, THF for non-polar steps) to improve yields .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the benzene, thiophene, and furan rings.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures using programs like SHELXL (for small-molecule refinement) to confirm stereochemistry and bond lengths .

- HPLC-PDA : Assess purity (>95% recommended for biological assays) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or PCM) predict the solvation effects and electronic properties of this sulfonamide?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity (e.g., nucleophilic attack at the sulfonamide sulfur). Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.

- Polarizable Continuum Model (PCM) : Simulate solvation in isotropic (e.g., water) or anisotropic (e.g., lipid membranes) environments to estimate solubility and partition coefficients. PCM parameters for sulfonamides are well-documented in dielectric constant databases .

- Molecular Dynamics (MD) : Model interactions with biological targets (e.g., enzymes) using CHARMM or AMBER force fields to guide drug design .

Q. How should researchers resolve contradictory data in biological activity assays involving this compound?

Contradictions may arise from assay conditions or compound stability. Mitigate via:

Dose-Response Reproducibility : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate across independent experiments.

Metabolic Stability : Check for degradation in cell culture media (e.g., via LC-MS) over 24–72 hours.

Off-Target Effects : Use knockout cell lines or competitive binding assays to confirm specificity.

Structural Analog Comparison : Compare activity with derivatives (e.g., chloro- or methoxy-substituted analogs) to identify critical functional groups .

Q. What strategies are effective for crystallizing this compound, given its heteroaromatic and flexible ethyl linker?

- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DMSO:EtOH or CHCl:hexane) to balance polarity.

- Temperature Gradients : Slowly cool from 40°C to 4°C to reduce disorder in the ethyl linker.

- Additives : Introduce small molecules (e.g., glycerol or PEG 400) to stabilize crystal packing.

- Data Collection : Resolve twinning or low-resolution issues using synchrotron radiation and SHELXD for structure solution .

Methodological Challenges

Q. How can researchers optimize the compound’s solubility for in vitro studies without altering its bioactivity?

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- pH Adjustment : Dissolve in buffered solutions (pH 7.4 PBS) for physiological compatibility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the sulfonamide nitrogen to enhance aqueous solubility temporarily .

Q. What are the best practices for synthesizing isotopically labeled (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) derivatives for metabolic tracing studies?

- Labeling Sites : Introduce at the benzene ring (via -fluoro precursors) or the ethyl linker (using -ethylamine).

- Deuterated Solvents : Perform key steps (e.g., Suzuki coupling) in DO or deuterated DMF to minimize proton exchange.

- Purification : Use preparative HPLC with deuterated solvents to maintain isotopic integrity .

Structural and Functional Analysis

Q. How does the furan-thiophene moiety influence the compound’s electronic properties compared to purely aromatic systems?

The fused furan-thiophene system introduces:

- Reduced Aromaticity : Increased reactivity due to partial double-bond character in the heterocycles.

- Conformational Flexibility : The ethyl linker allows rotation, enabling adaptive binding to hydrophobic enzyme pockets.

- Electron-Rich Regions : The sulfur and oxygen atoms enhance π-stacking interactions in crystal lattices or protein binding sites .

Q. What are the key differences in reactivity between this sulfonamide and its non-fluorinated analogs?

- Electron-Withdrawing Effects : The 4-fluoro group increases sulfonamide acidity (lower pK), enhancing hydrogen-bonding capacity.

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo compared to non-fluorinated analogs.

- Synthetic Challenges : Fluorine-directed coupling reactions require precise temperature control to avoid defluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.